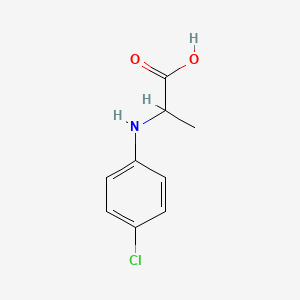

2-Anilinocyclopentanecarboxylic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Cyclization

2-Anilinocyclopentanecarboxylic acid plays a role in synthesis and cyclization processes. A study by Yoon and Cho (2015) demonstrated the use of 2-bromocyclohex-1-enecarboxylic acids in a palladium-catalyzed cyclization process with arylhydrazines, leading to the formation of 2-anilinohydroisoindoline-1,3-diones. This process highlights the compound's utility in creating complex molecular structures through carbonylative cyclization under carbon monoxide pressure, suggesting its potential in organic synthesis and medicinal chemistry applications Yoon & Cho, 2015.

Biological Evaluation and Docking Analysis

In the field of pharmacology, 2-anilinocyclopentanecarboxylic acid derivatives have been explored for their antitumor properties. El‐serwy et al. (2016) synthesized novel quinazolin derivatives from 2-substituted-3,1-benzoxazin-4-one, derived from different acid chlorides and anthranilic acid, to evaluate their cytotoxic activity against human carcinoma cell lines. The study found that compounds containing N-phenyl aniline showed significant inhibition, indicating the potential of 2-anilinocyclopentanecarboxylic acid derivatives in cancer therapy research El‐serwy et al., 2016.

Catalytic Carboxylation and Organic Synthesis

Giri et al. (2010) developed a Pd(II)-catalyzed ortho-C-H carboxylation of anilides using 2-anilinocyclopentanecarboxylic acid, presenting a novel method for assembling biologically significant molecules such as benzoxazinones and quinazolinones. This method provides a more efficient route for synthesizing complex organic molecules without the need for external directing groups, demonstrating the compound's versatility in organic synthesis and potential pharmaceutical applications Giri et al., 2010.

Metal-Organic Frameworks and Sensing Applications

Wang et al. (2009) explored the use of 2-amino-1,4-benzenedicarboxylic acid, a related compound, in constructing metal-organic frameworks (MOFs) for postsynthetic modification. These MOFs, developed with pendant amino groups, serve as platforms for chemical manipulation, potentially leading to new materials for sensing, catalysis, and gas storage. The study demonstrates the structural versatility and functional potential of compounds related to 2-anilinocyclopentanecarboxylic acid in materials science Wang et al., 2009.

Environmental Applications and Polymer Production

The catalytic production of bio-based polyester monomers like 2,5-furandicarboxylic acid from lignocellulosic biomass, as reviewed by Zhang et al. (2015), showcases the potential of 2-anilinocyclopentanecarboxylic acid derivatives in sustainable chemistry. The study highlights advancements in catalyst development for synthesizing environmentally friendly polymers, suggesting the broader applicability of such compounds in green chemistry and sustainable materials Zhang et al., 2015.

Wirkmechanismus

Target of Action

Carboxylic acids, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

The presence of the aniline group may influence the compound’s interaction with its targets, potentially through hydrogen bonding or pi-stacking interactions .

Biochemical Pathways

Carboxylic acids are involved in numerous biochemical pathways, including the tricarboxylic acid (tca) cycle, which plays a crucial role in energy production .

Pharmacokinetics

Carboxylic acids, in general, are known to have good bioavailability due to their ability to form hydrogen bonds with biological molecules .

Result of Action

The effects of carboxylic acids can vary widely depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Anilinocyclopentanecarboxylic acid. For instance, pH can affect the ionization state of the carboxylic acid group, potentially influencing its interactions with biological targets. Additionally, temperature and solvent conditions can impact the compound’s stability and solubility .

Eigenschaften

IUPAC Name |

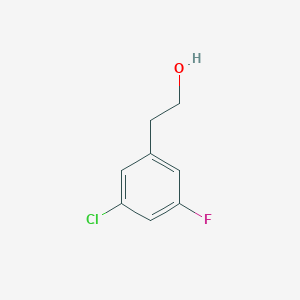

2-anilinocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPIDJWURGPHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anilinocyclopentanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)

![(E)-7-bromo-4-chloro-1-ethyl-N-hydroxy-1H-imidazo[4,5-c]pyridine-2-carbimidoyl cyanide](/img/structure/B3038263.png)